N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide
Description
The compound N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide is a diamide derivative characterized by a tetrahydropyran (oxan) ring substituted with a 4-fluorophenyl group at the 4-position and an isopropylphenyl group linked via an ethanediamide bridge.
Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c1-16(2)17-3-9-20(10-4-17)26-22(28)21(27)25-15-23(11-13-29-14-12-23)18-5-7-19(24)8-6-18/h3-10,16H,11-15H2,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSPPVSKCLUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide is a synthetic organic compound notable for its unique chemical structure and potential biological activities. This compound, characterized by the presence of a fluorophenyl group, an oxane ring, and a benzamide moiety, has garnered attention for its possible therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is C20H22FNO2. The structure includes:
- Fluorophenyl Group : Enhances lipophilicity and potentially alters receptor interactions.
- Oxane Ring : Contributes to the compound's stability and may influence its biological activity.
- Benzamide Moiety : Often associated with various biological activities, including anti-inflammatory and analgesic effects.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. Preliminary studies suggest that the compound may modulate the activity of certain receptors or enzymes, leading to alterations in cellular signaling pathways. This modulation can result in various biological outcomes, including anti-inflammatory and analgesic effects.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of benzamide can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Analgesic Properties
The analgesic potential of this compound is supported by its structural analogs, which have demonstrated pain-relieving effects in preclinical studies. The mechanism is likely related to the inhibition of pain pathways mediated by specific receptors .
Case Studies
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of similar compounds. For example, a study on a related benzamide derivative showed significant reduction in paw edema in rats .
- Cell Culture Studies : In vitro assays using human cell lines demonstrated that compounds with similar oxane structures can inhibit the production of nitric oxide (NO), a key mediator in inflammatory responses .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-{[4-(4-chlorophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide | Chlorine instead of fluorine | Moderate anti-inflammatory effects |
| N-{[4-(4-bromophenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide | Bromine instead of fluorine | Reduced analgesic activity |
| N-{[4-(methylphenyl)oxan-4-yl]methyl}-N'-[4-(propan-2-yl)phenyl]ethanediamide | Methyl group instead of fluorine | Lower potency in inflammation inhibition |
The presence of fluorine significantly enhances the compound's lipophilicity and may improve its binding affinity to biological targets compared to its chlorinated or brominated counterparts.
Comparison with Similar Compounds
Data Tables
Table 2: Computational Tools for Analysis
| Tool | Application | Relevance to Target Compound |
|---|---|---|
| SHELXL | Crystal structure refinement | Predicts conformational stability |
| Multiwfn | Electron density analysis | Maps electrostatic potential |
| DFT | Electronic properties | Models reaction pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
